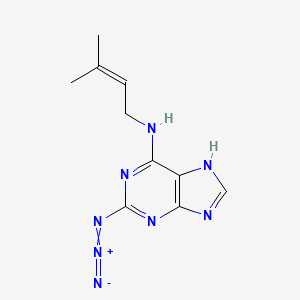
2-Azido-N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azido group, a purine base, and a substituted butenyl chain, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving condensation and cyclization of appropriate starting materials.
Introduction of the Butenyl Chain: The 3-methylbut-2-en-1-yl group is introduced via alkylation reactions, often using alkyl halides or similar reagents.
Azidation: The azido group is introduced through nucleophilic substitution reactions, typically using sodium azide or other azide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields an amine derivative, while substitution reactions can produce a variety of substituted purine compounds.
Scientific Research Applications
2-Azido-N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Azido-N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug development and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
2-Azido-N-(4-(hydroxymethyl)phenyl)propanamido: This compound shares the azido group and a similar structural framework.
(S)-2-azidopropanoic acid: Another azido-containing compound with different functional groups.
Uniqueness
2-Azido-N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine is unique due to its combination of a purine base with an azido group and a substituted butenyl chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61715-99-9 |
|---|---|
Molecular Formula |
C10H12N8 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-azido-N-(3-methylbut-2-enyl)-7H-purin-6-amine |
InChI |
InChI=1S/C10H12N8/c1-6(2)3-4-12-8-7-9(14-5-13-7)16-10(15-8)17-18-11/h3,5H,4H2,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
UOMKFKJWZMYTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1=NC(=NC2=C1NC=N2)N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















